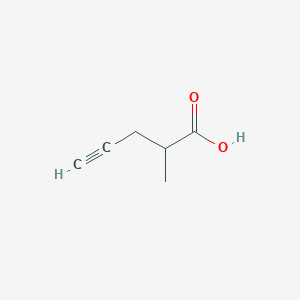

2-甲基戊-4-炔酸

描述

2-Methylpent-4-ynoic acid is a carboxylic acid with the molecular formula C6H8O2 . It is a colorless, viscous liquid that is soluble in water and organic solvents .

Synthesis Analysis

The synthesis of 2-Methylpent-4-ynoic acid has been reported in the literature. For instance, one method involves the use of a Schreiber-modified Nicholas reaction to prepare (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, which is then converted to the analogous chiral Weinreb pentynamide .Molecular Structure Analysis

The molecular structure of 2-Methylpent-4-ynoic acid consists of six carbon atoms, eight hydrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8) .Chemical Reactions Analysis

2-Methylpent-4-ynoic acid belongs to the class of organic compounds known as methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group .Physical And Chemical Properties Analysis

2-Methylpent-4-ynoic acid has a molecular weight of 112.13 g/mol . It is a liquid in its physical form . The compound has a topological polar surface area of 37.3 Ų .科学研究应用

催化活性和合成

相关化合物的羧化:Finashina等人(2016年)的研究探讨了2-甲基丁炔-3-醇-2的羧化,这是与2-甲基戊-4-炔酸相关的化合物,使用含Ag和Cu的催化剂。这项研究突出了涉及类似炔酸的反应过程和产物形成,尽管在给定条件下未形成所需的4-羟基-4-甲基戊-2-炔酸(Finashina et al., 2016)。

炔基氨基酸的合成:Parpart等人(2015年)报道了通过Sonogashira反应合成光学纯的(S)-2-氨基-5-[芳基]戊-4-炔酸。这些化合物表现出高抑制醛糖还原酶的活性,显示出潜在的治疗应用(Parpart et al., 2015)。

中间化合物的制备:Martínez等人(2004年)描述了一种用于制备人类鼻病毒蛋白酶抑制剂合成中间体的酶路线。这个过程涉及与2-甲基戊-4-炔酸结构相关的化合物,突显了该酸在合成生物活性化合物中的相关性(Martínez等人,2004年)。

生物活性

抗病毒和抗菌化合物:Luo等人(2018年)从深海源真菌中分离出含氮化合物,其中包括结构与2-甲基戊-4-炔酸相似的衍生物。这些化合物显示出细胞毒性和抗病毒活性,表明在治疗感染方面具有潜在应用(Luo et al., 2018)。

萜类生物合成:Herz等人(2000年)研究了4-二磷酸胞苷基-2C-甲基-D-赤霉醇 2-磷酸转化为2C-甲基-D-赤霉醇 2,4-环二磷酸,这是与异戊二烯生物合成相关的过程。这项研究展示了类似2-甲基戊-4-炔酸的化合物可能发挥作用的更广泛的生化背景(Herz et al., 2000)。

作用机制

While the specific mechanism of action for 2-Methylpent-4-ynoic acid is not explicitly mentioned in the search results, it’s worth noting that related compounds such as 2-amino-2-methylpent-4-ynoic acid hydrochloride have been reported to bind to receptors, activating them and leading to the release of neurotransmitters such as glutamate and GABA.

属性

IUPAC Name |

2-methylpent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIUIMCXQOKXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552548 | |

| Record name | 2-Methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpent-4-ynoic acid | |

CAS RN |

74064-82-7 | |

| Record name | 2-Methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

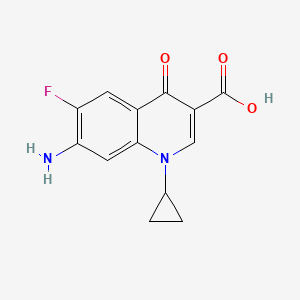

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using enantiomerically pure 2-Methylpent-4-ynoic acid in the synthesis of (–)-xyloketal D?

A1: (–)-Xyloketal D is a natural product with specific stereochemistry, meaning the spatial arrangement of its atoms is crucial for its biological activity. Using enantiomerically pure 2-Methylpent-4-ynoic acid, either the (2R)- or (2S)- enantiomer, allows for the controlled introduction of chirality during the synthesis. [] This ensures that the final product is obtained as a single enantiomer, either (–)-xyloketal D or its enantiomer, rather than a mixture. [] Having access to enantiomerically pure compounds is crucial for studying their individual biological properties and confirming the absolute stereochemistry of natural products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B1367576.png)

![3-([Methyl(phenyl)amino]methyl)aniline](/img/structure/B1367583.png)